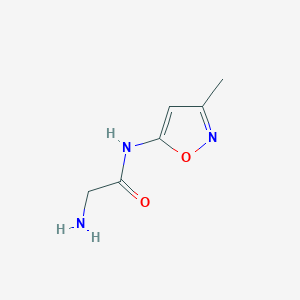
2-amino-N-(3-methylisoxazol-5-yl)acetamide
Übersicht
Beschreibung
“2-amino-N-(3-methylisoxazol-5-yl)acetamide” is an organic compound with the empirical formula C7H11N3O2 . It’s also known as AIA or AMIA. It’s part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “2-amino-N-(3-methylisoxazol-5-yl)acetamide” is represented by the SMILES string CNCC(=O)Nc1cc(C)on1 . The InChI key is GMVTWHPJADCECN-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Synthesis of Natural Products and Related Compounds
Aminoisoxazole derivatives, such as 2-amino-N-(3-methylisoxazol-5-yl)acetamide, are key intermediates in the synthesis of natural products and related compounds. They exhibit a wide range of biological effects, including hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activities . Their chemical reactivity as masked enaminones is often employed in reactions with 1,3-dicarbonyl compounds to synthesize complex heterocyclic systems .
Pharmacological Agents
Isoxazole derivatives have shown potential as various pharmacological agents. They have been characterized as strong and selective agonists of cloned human D4 dopamine receptors and selective antagonists of γ-aminobutyric acid receptors. These properties make them valuable in the development of antifungal, antimicrobial agents, cyclooxygenase-2 (COX-2) inhibitors, and potential anticancer agents .
Crop Protection
Certain aminoisoxazole derivatives are utilized in crop protection as herbicides and fungicides. Their chemical structure allows them to be effective in controlling unwanted plant growth and protecting crops from fungal diseases .
Anticonvulsant Activities
The compound’s derivatives have been evaluated for their anticonvulsant activities. For instance, a series of derivatives were synthesized and tested using the Maximal Electroshock Seizure (MES) test, which is a standard procedure for assessing anticonvulsant properties .
Antifibrinolytic and Antimicrobial Activities
New series of derivatives of 2-amino-N-(3-methylisoxazol-5-yl)acetamide have been prepared and examined for their antifibrinolytic and antimicrobial activities. This indicates the compound’s potential in developing treatments for conditions involving excessive fibrinolysis and microbial infections.
Non-Classical Methods of Activation
The compound has been studied for its reactivity under non-classical methods of activation, such as microwave irradiation and ultrasonication. These methods can lead to directed heterocyclizations, which are useful in various synthetic applications .
Eigenschaften
IUPAC Name |
2-amino-N-(3-methyl-1,2-oxazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4-2-6(11-9-4)8-5(10)3-7/h2H,3,7H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLWCSPNRMRAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-methylisoxazol-5-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1R*,4R*)-4-Aminocyclohexyl]pivalamide hydrochloride](/img/structure/B1488125.png)







![N'-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1488137.png)


